

Navigating the Nomenclature of 2,5,5-Trimethyl-2-hexene: A Technical Guide

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Compound of Interest

Compound Name: 2,5,5-Trimethyl-2-hexene

Cat. No.: B2926433

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For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the nomenclature and synonyms for the alkene **2,5,5-Trimethyl-2-hexene**, a compound of interest in various chemical syntheses. Understanding its various identifiers is crucial for accurate literature searches, database inquiries, and unambiguous communication in a scientific context.

Primary Identifiers and Structural Context

2,5,5-Trimethyl-2-hexene is a branched aliphatic hydrocarbon with the molecular formula C_9H_{18} .^{[1][2][3][4][5]} Its structure is characterized by a six-carbon chain (hexene) with a double bond at the second carbon position. Three methyl groups are attached as substituents: two at the fifth carbon and one at the second carbon.

The systematic IUPAC name for this compound is 2,5,5-trimethylhex-2-ene.^{[1][2]} This name precisely describes the molecular structure, leaving no room for ambiguity.

Caption: Skeletal structure of **2,5,5-Trimethyl-2-hexene**.

Verified Synonyms and Database Identifiers

In scientific literature and chemical databases, a variety of synonyms and identifiers are used for **2,5,5-Trimethyl-2-hexene**. The following table summarizes the most common and reliable names and numbers associated with this compound.

Identifier Type	Value	Source/Context
IUPAC Name	2,5,5-trimethylhex-2-ene	Systematic naming convention[1][2]
Common Name	2,5,5-Trimethyl-2-hexene	Widely used in chemical catalogs and databases[1][2][3][4][5]
CAS Registry Number	40467-04-7	Chemical Abstracts Service unique identifier[2][3][4][5]
Alternative Name	2-Hexene, 2,5,5-trimethyl-	Inverted naming style, often used for indexing[1][2][3]
PubChem CID	545914	PubChem database compound identifier[1]
InChI	InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3	International Chemical Identifier[1][2]
InChIKey	HRQAGBJHQCEBBY-UHFFFAOYSA-N	Hashed version of the InChI for database searching[3]
Depositor-Supplied Synonyms	SCHEMBL4277832, SCHEMBL4408752, CTK8I6091	Synonyms found in various chemical supplier and database entries[1][3]

It is important to note that while isomers such as 3,5,5-trimethyl-2-hexene, 2,3,5-trimethylhex-2-ene, and 2,4,5-trimethyl-2-hexene exist and share the same molecular formula (C₉H₁₈), they are distinct chemical entities with different structures and properties.[6][7][8][9] Their synonyms should not be used interchangeably with those of **2,5,5-Trimethyl-2-hexene**.

Physicochemical Properties

A summary of key physicochemical properties of **2,5,5-Trimethyl-2-hexene** is provided below. These values are essential for experimental design and safety assessments.

Property	Value	Unit
Molecular Weight	126.24	g/mol [1][2]
Boiling Point	134.1	°C at 760 mmHg[2]
Density	0.74	g/cm ³ [2]
Flash Point	16.8	°C[2]
Refractive Index	1.424	[2]
Vapor Pressure	10.1	mmHg at 25°C[2]

Experimental Protocols: A Note on Identification

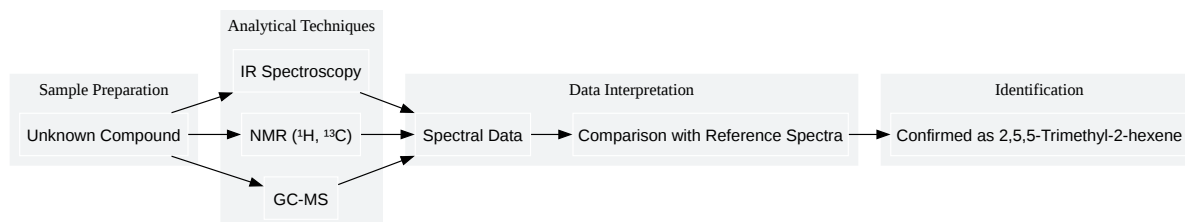
Accurate identification of **2,5,5-Trimethyl-2-hexene** in a laboratory setting relies on a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile compounds. The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. The fragmentation pattern in the mass spectrum for **2,5,5-Trimethyl-2-hexene** will be unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule, including the vinyl proton and the protons of the three methyl groups. The chemical shifts, splitting patterns, and integration of these signals provide definitive structural information.
- **¹³C NMR:** The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H bonds and the C=C double bond, providing functional group information.



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Sources

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- To cite this document: BenchChem. [Navigating the Nomenclature of 2,5,5-Trimethyl-2-hexene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2926433#synonyms-for-2-5-5-trimethyl-2-hexene\]](https://www.benchchem.com/product/b2926433#synonyms-for-2-5-5-trimethyl-2-hexene)

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